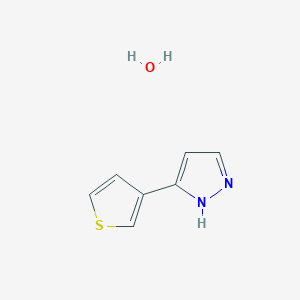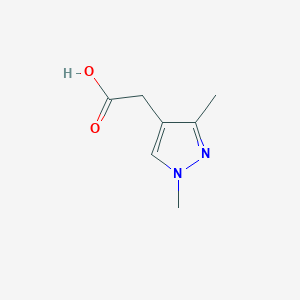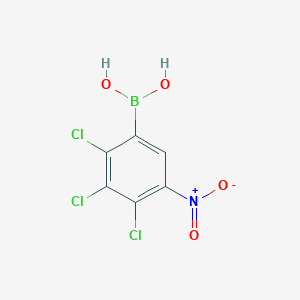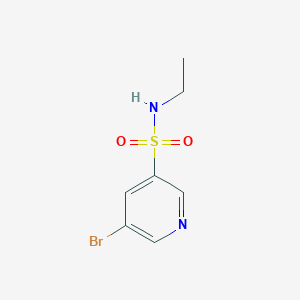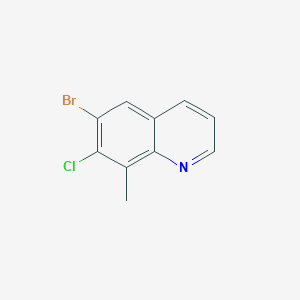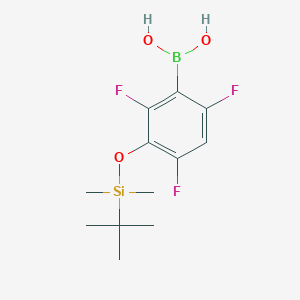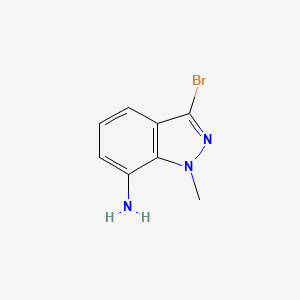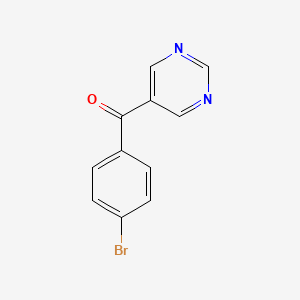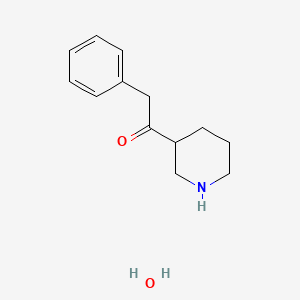
2-Phenyl-1-(3-piperidinyl)ethanone hydrate
Übersicht
Beschreibung
“2-Phenyl-1-(3-piperidinyl)ethanone hydrate” is a chemical compound with the molecular formula C13H19NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “2-Phenyl-1-(3-piperidinyl)ethanone hydrate” is 221.30 g/mol . The SMILES string representation isO.O=C(Cc1ccccc1)C2CCCNC2 . Physical And Chemical Properties Analysis
“2-Phenyl-1-(3-piperidinyl)ethanone hydrate” is a solid substance . Its molecular weight is 221.30 g/mol .Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis
The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has been studied, revealing a new method for the synthesis of phenylpiperazine derivatives. This approach is noted for its environmental friendliness, high atom economy, and safe waste disposal, offering a novel pathway for synthesizing compounds similar to 2-Phenyl-1-(3-piperidinyl)ethanone hydrate in aqueous solutions (Nematollahi & Amani, 2011).
Polymer Science
Research into nematic polyurethanes derived from various piperidine compounds, including those related to 2-Phenyl-1-(3-piperidinyl)ethanone hydrate, has revealed their potential in creating semicrystalline polymers with significant thermostability. These materials show promise for use in advanced material applications due to their unique structural properties and thermal resistance (Kricheldorf & Awe, 1989).
Antimicrobial Activity
Compounds synthesized from 1-(4-(piperidin-1-yl) phenyl) ethanone, which is structurally similar to 2-Phenyl-1-(3-piperidinyl)ethanone hydrate, have shown significant antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Research
Novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives, synthesized using a process involving piperidine, have been evaluated for antimicrobial activity, indicating their potential in anticancer research. The compounds’ inhibitory effect on bacterial growth suggests a promising avenue for developing new treatments (Bhasker et al., 2018).
Hydrogen-Bonding Studies
Research into the hydrogen-bonding patterns of enaminones, including those similar to 2-Phenyl-1-(3-piperidinyl)ethanone hydrate, has provided insights into their molecular structures. This knowledge is crucial for understanding the compound's interactions and stability, impacting its application in various scientific fields (Balderson et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-phenyl-1-piperidin-3-ylethanone;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.H2O/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXVJGLPWWOVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)CC2=CC=CC=C2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




